molecular formula C24H19N3O4 B14083538 ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B14083538
M. Wt: 413.4 g/mol
InChI Key: GJLGBCRKWKHJFZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromen-2-one with pyridine-2-carboxamide under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or acids/bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene and pyridinyl carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 4-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is unique due to its specific combination of chromenylidene and pyridinyl carbamoyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H19N3O4/c1-2-30-24(29)16-10-12-18(13-11-16)26-23-19(15-17-7-3-4-8-20(17)31-23)22(28)27-21-9-5-6-14-25-21/h3-15H,2H2,1H3,(H,25,27,28)

InChI Key

GJLGBCRKWKHJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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